![molecular formula C14H15NO5 B5632851 2-methoxy-4-(2-nitrovinyl)phenyl 3-methyl-2-butenoate](/img/structure/B5632851.png)
2-methoxy-4-(2-nitrovinyl)phenyl 3-methyl-2-butenoate
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Overview
Description
The interest in the detailed study of specific compounds such as "2-methoxy-4-(2-nitrovinyl)phenyl 3-methyl-2-butenoate" stems from their unique molecular structures and the variety of potential chemical reactions and properties they exhibit. These compounds are often explored for their physical and chemical properties, which can lead to various applications in materials science, pharmaceuticals, and organic chemistry.
Synthesis Analysis
While specific synthesis details for "2-methoxy-4-(2-nitrovinyl)phenyl 3-methyl-2-butenoate" are not available, analogous compounds and their synthesis methods offer insights. For example, polymer synthesis involving methoxy and nitrophenyl groups demonstrates complex strategies to incorporate these functional groups into larger molecules, suggesting potential synthetic routes that might be applied or adapted for our target compound (Jin, Lee, & Nam, 1995).
Molecular Structure Analysis
Studies involving density functional theory (DFT) and Hartree-Fock calculations on similar molecules provide a basis for understanding the molecular structure of compounds with methoxy and nitrophenyl groups. These analyses reveal the geometric optimization, electronic structure, and potential energy distribution, which are crucial for predicting the behavior of "2-methoxy-4-(2-nitrovinyl)phenyl 3-methyl-2-butenoate" at the molecular level (Petri, Schwarz, Lentz, & Taubmann, 1998).
Chemical Reactions and Properties
The reactivity of similar compounds under various conditions can shed light on the potential chemical reactions "2-methoxy-4-(2-nitrovinyl)phenyl 3-methyl-2-butenoate" might undergo. For instance, the solvolysis and rearrangement reactions provide insights into how substituents like methoxy and nitro groups influence the stability and reactivity of the compound (Jursic, Ladika, & Sunko, 1986).
Physical Properties Analysis
The physical properties of a compound, including its melting point, boiling point, solubility, and spectral properties, are essential for its characterization and application. The synthesis and characterization of similar compounds provide a framework for understanding the physical properties that "2-methoxy-4-(2-nitrovinyl)phenyl 3-methyl-2-butenoate" might exhibit (Khandar & Masoumeh, 1999).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the potential for undergoing specific chemical reactions, are critical for comprehending the compound's utility and behavior in chemical syntheses. Analysis of related compounds' spectroscopic and reactive behaviors offers insight into the chemical properties that can be expected from "2-methoxy-4-(2-nitrovinyl)phenyl 3-methyl-2-butenoate" (Asiri, Karabacak, Kurt, & Alamry, 2011).
properties
IUPAC Name |
[2-methoxy-4-[(E)-2-nitroethenyl]phenyl] 3-methylbut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c1-10(2)8-14(16)20-12-5-4-11(6-7-15(17)18)9-13(12)19-3/h4-9H,1-3H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDAIAHCOSCGAW-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1=C(C=C(C=C1)C=C[N+](=O)[O-])OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC(=O)OC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4-[(E)-2-nitroethenyl]phenyl 3-methylbut-2-enoate |
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